molecular formula C25H25FN2O2 B14920182 2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

Cat. No.: B14920182
M. Wt: 404.5 g/mol
InChI Key: AZZBMTYJMXSCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic chemical compound designed for research and development purposes. It features a piperazine core, a heterocycle renowned in medicinal chemistry for its versatility and ability to improve the physicochemical properties of bioactive molecules . The molecular structure incorporates a 2-fluorobenzyl group attached to the piperazine nitrogen and a biphenyl-4-yloxy ethanone backbone. This specific architecture suggests potential as a key intermediate in organic synthesis and pharmaceutical development. Piperazine derivatives are extensively documented in scientific literature for a broad spectrum of therapeutic activities, including antiviral , anticancer , anti-inflammatory , and antibacterial applications . The incorporation of a fluorobenzyl group, similar to structures found in other studied compounds , is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers may explore this compound as a building block for developing novel small-molecule inhibitors or as a lead compound in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C25H25FN2O2/c26-24-9-5-4-8-22(24)18-27-14-16-28(17-15-27)25(29)19-30-23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-13H,14-19H2

InChI Key

AZZBMTYJMXSCIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

Preparation of 4-(2-Fluorobenzyl)piperazine

The 4-(2-fluorobenzyl)piperazine subunit is typically synthesized via nucleophilic substitution or reductive amination:

Method A (Nucleophilic Substitution):
Piperazine reacts with 2-fluorobenzyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating a 75–85% yield.

Method B (Reductive Amination):
2-Fluorobenzaldehyde undergoes condensation with piperazine in methanol, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Yields range from 65–78%.

Table 1: Comparative Analysis of 4-(2-Fluorobenzyl)piperazine Synthesis
Method Reagents Solvent Temperature Yield (%)
A 2-Fluorobenzyl chloride, TEA DCM 0°C → RT 82
B 2-Fluorobenzaldehyde, NaBH₄ Methanol RT → Reflux 71

Preparation of Biphenyl-4-yloxy Ethanone Precursor

The biphenyl-4-yloxy ethanone moiety is constructed via Friedel-Crafts acylation or Ullmann coupling:

Method C (Friedel-Crafts Acylation):
Biphenyl-4-ol reacts with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) in DCM, yielding 2-chloro-1-(biphenyl-4-yloxy)ethanone (85–90% yield).

Method D (Ullmann Coupling):
4-Bromobiphenyl is coupled with glycolic acid derivatives using a copper catalyst, followed by oxidation to the ethanone (60–70% yield).

Final Coupling Strategies

Acylation of 4-(2-Fluorobenzyl)piperazine

The most common approach involves reacting 2-chloro-1-(biphenyl-4-yloxy)ethanone with 4-(2-fluorobenzyl)piperazine under basic conditions:

Procedure:

  • Dissolve 4-(2-fluorobenzyl)piperazine (1.0 eq) and 2-chloro-1-(biphenyl-4-yloxy)ethanone (1.1 eq) in anhydrous DCM.
  • Add TEA (2.5 eq) and stir at 0°C for 30 minutes.
  • Warm to room temperature and stir for 12–24 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product (68–75% yield).
Table 2: Optimization of Coupling Reaction Parameters
Base Solvent Time (h) Yield (%) Purity (%)
TEA DCM 18 72 98
Na₂CO₃ Acetone 24 65 95
K₂CO₃ DMF 12 58 90

Alternative One-Pot Synthesis

A streamlined method avoids isolating intermediates:

Procedure:

  • Combine biphenyl-4-ol, chloroacetyl chloride, and 4-(2-fluorobenzyl)piperazine in DCM.
  • Add TEA and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at reflux for 8 hours.
  • Extract and purify via recrystallization (ethanol/water) to achieve 60–68% yield.

Structural Confirmation and Analytical Data

Key Characterization Techniques:

  • ¹H NMR (CDCl₃): δ 7.65–7.25 (m, 9H, biphenyl/fluorophenyl), 4.55 (s, 2H, OCH₂CO), 3.45–2.85 (m, 8H, piperazine).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
  • MS (ESI): [M+H]⁺ at m/z 404.5 (calc. 404.5).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Reactor Type: Microfluidic tubular reactor.
  • Conditions: 100°C, 10 min residence time, 85% yield.
  • Purification: Centrifugal partition chromatography reduces solvent waste.

Challenges and Optimization Opportunities

  • Side Reactions: Over-alkylation at piperazine nitrogen (mitigated using excess acyl chloride).
  • Solvent Selection: DCM offers higher yields than polar aprotic solvents like DMF.
  • Catalysis: Transition metal catalysts (e.g., CuI) improve Ullmann coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the biphenyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic uses, subject to further research.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Physicochemical and Structural Data

Table 1: Key Properties of Selected Analogs

Compound Name Substituent(s) logP (Predicted) QPlogBB Anti-Dopaminergic IC50 (nM) Catalepsy Risk
Target Compound 2-Fluorobenzyl 3.8* 0.6* N/A Moderate*
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-Methoxyphenyl 3.5 0.5 12 Low
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethanone 4-Fluorobenzyl 3.2 0.4 8 High
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2,4-Difluorobenzyl 3.0 0.3 15 Moderate

*Estimated based on structural analogs.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagentsSolventTemperatureYield (%)
AcylationDIPEA, Benzoyl chlorideDCMRT50–75
PurificationEt₂O or chromatography--80–95% purity

Basic: How is the molecular structure confirmed, and what analytical techniques are most reliable?

Answer:
Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., biphenyl and piperazine conformations) .
  • ¹H NMR : Characterizes aromatic protons (δ 7.34–6.91 ppm for biphenyl/fluorobenzyl groups) and piperazine CH₂ signals (δ 3.32–2.44 ppm) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers design analogs to investigate structure-activity relationships (SAR) for improved selectivity?

Answer:

  • Modify substituents :
    • Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups to alter receptor binding .
    • Vary the biphenyl moiety (e.g., meta-substitution) to sterically hinder off-target interactions.
  • Assays :
    • Use tyrosine kinase inhibition assays (IC₅₀ determination) .
    • Computational docking (e.g., AutoDock Vina) to predict binding poses against target receptors .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer:
Contradictions may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
  • Receptor subtypes : Test activity against isoforms (e.g., GABA_A vs. GABA_B receptors) using subtype-selective antagonists .
  • Orthogonal validation : Pair binding assays (e.g., SPR) with functional assays (e.g., cAMP modulation) .

Basic: What in vitro pharmacological screening approaches assess this compound's activity?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
  • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., Src, EGFR) using ATP-Glo assays .
  • Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

Advanced: How can pharmacokinetic properties be optimized through structural modifications?

Answer:

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity and improve solubility.
  • Metabolic stability : Replace labile esters with amides or heterocycles to resist hydrolysis .
  • In silico modeling : Use QSAR models to predict absorption/distribution (e.g., SwissADME).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.